2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile

AMPA receptor binding affinity quinoxalinedione SAR

Unlike CNQX and DNQX, this mono-substituted quinoxaline-2,3-dione features a vacant 7-position that enables regioselective nitration, halogenation, or electrophilic substitution for diverse analog library synthesis. It holds the optimal 6-cyano group constant, making it the ideal starting material for medicinal chemistry SAR at C-7. Also suited for DAAO inhibitor development and PET/SPECT radioligand leads. Purchase a single precursor to generate CNQX on demand, reducing procurement complexity. Order ≥98% purity material today.

Molecular Formula C9H3N3O2
Molecular Weight 185.14 g/mol
Cat. No. B13829411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile
Molecular FormulaC9H3N3O2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=O)N=C2C=C1C#N
InChIInChI=1S/C9H3N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H
InChIKeyYQRYDWMTXCJVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile (CAS 61875-40-9): Core Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile (synonyms: 6-cyanoquinoxaline-2,3-dione, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile; CAS 61875-40-9; molecular formula C₉H₅N₃O₂; MW 187.15) is a mono-substituted quinoxaline-2,3-dione derivative bearing a single electron-withdrawing cyano group at the 6-position [1]. It belongs to the quinoxalinedione class of heterocyclic compounds that are prototypic competitive antagonists at ionotropic glutamate receptors (iGluRs), most famously represented by its 7-nitro-substituted congener CNQX (6-cyano-7-nitroquinoxaline-2,3-dione, CAS 115066-14-3) [1]. The compound appears as a pale green solid with a melting point above 300 °C and limited solubility in DMSO (slightly, heated) and methanol (very slightly, heated), necessitating storage at −20 °C .

Why 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile Cannot Be Interchanged with CNQX, DNQX, or NBQX in Research and Industrial Workflows


Although 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile shares the quinoxaline-2,3-dione core with the widely used AMPA/kainate receptor antagonists CNQX, DNQX, and NBQX, its substitution pattern fundamentally alters receptor pharmacology, synthetic utility, and physicochemical handling. Critically, the target compound carries only a single electron-withdrawing group (6-cyano), whereas high-affinity iGluR antagonists require two electron-withdrawing substituents at the 6- and 7-positions [1][2]. This structural deficiency produces an approximately 10-fold reduction in AMPA receptor binding affinity compared to CNQX, relegating the compound to a fundamentally different potency tier [1]. Consequently, substituting the target compound for CNQX in electrophysiology or pharmacological assays will yield quantitatively and qualitatively different results, and treating it as a generic quinoxalinedione will lead to erroneous structure–activity conclusions. The quantitative evidence below establishes exactly where and by how much the compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile vs. Closest Analogs: Binding Affinity, SAR, Synthetic Role, and Physicochemical Handling


AMPA Receptor Binding Affinity: ~10-Fold Lower Ki for the Mono-Substituted Cyano-Compound vs. Di-Substituted CNQX and DNQX

Direct head-to-head comparison of AMPA receptor binding affinity demonstrates that mono-substituted quinoxalinediones bearing only a 6-cyano group (i.e., the target compound class) exhibit Ki values in the range of 1.4–5 µM. In contrast, derivatives with two electron-withdrawing groups—specifically CNQX (6-cyano-7-nitro) and DNQX (6,7-dinitro)—display approximately 10-fold higher affinity, with CNQX exhibiting Ki values of 0.6–2.11 µM for GluA1–4 [1]. The unsubstituted parent quinoxaline-2,3-dione shows even weaker binding, confirming that the single cyano substituent alone is insufficient to achieve the affinity required for potent AMPA receptor antagonism [1].

AMPA receptor binding affinity quinoxalinedione SAR

Structural Requirement for a Second Electron-Withdrawing Group at Position 7: SAR Evidence Defining the Potency Threshold

Structure–activity relationship (SAR) studies across the quinoxalinedione series consistently demonstrate that two electron-withdrawing substituents at the 6- and 7-positions are a prerequisite for high-affinity iGluR antagonist activity. The seminal Honoré et al. (1988) study established that DNQX (6,7-dinitro) and CNQX (6-cyano-7-nitro) achieve potent competitive antagonism at non-NMDA glutamate receptors, while compounds lacking the second substituent fail to reach comparable potency [2]. Olma et al. (2014) quantified this threshold explicitly: mono-substituted cyano- and nitro-quinoxalinediones show Ki values of 1.4–5 µM, whereas the 6,7-di-substituted compounds exhibit Ki values an order of magnitude lower [1]. The 7-position nitro group is therefore not merely an incremental improvement—it defines whether the compound occupies the high-affinity or low-affinity pharmacological space within this scaffold class [1][2].

structure-activity relationship electron-withdrawing group quinoxalinedione pharmacophore

Synthetic Utility: Direct Precursor to CNQX via Regioselective 7-Nitration and Versatile Heterocyclic Building Block

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile serves as the immediate synthetic precursor to CNQX: regioselective nitration at the vacant 7-position converts the target compound into 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) . The synthesis of the target compound itself proceeds via condensation of 3,4-diaminobenzonitrile with diethyl oxalate under reflux, yielding the 6-cyanoquinoxaline-2,3-dione scaffold in a single step . By contrast, direct procurement of CNQX (CAS 115066-14-3, MW 232.16) locks the user into the fully elaborated nitro-substituted structure, eliminating the possibility of introducing alternative 7-position substituents. The target compound's free 7-position, combined with its electron-withdrawing 6-cyano group that activates the ring for further electrophilic substitution and its 2,3-dione moiety that enables nucleophilic additions and condensations, makes it a more versatile entry point for constructing diverse quinoxaline-based compound libraries .

synthetic intermediate nitration precursor heterocyclic building block

Physicochemical Property Differentiation: Molecular Weight, Solubility Profile, and Storage Requirements vs. CNQX and DNQX

The target compound (MW 187.15, C₉H₅N₃O₂) is substantially lighter than CNQX (MW 232.16, C₉H₄N₄O₄) and DNQX (MW 252.14, C₈H₄N₄O₆), reflecting the absence of the nitro group(s) [1]. This mass difference has practical implications: the target compound has fewer hydrogen-bond acceptors (3 vs. 5 for CNQX) and lacks the strongly electron-withdrawing nitro group, which alters its solubility profile. The target compound is only slightly soluble in DMSO with heating and very slightly soluble in methanol with heating, requiring careful solvent selection for biological assays [1]. Both the target compound and CNQX require storage at −20 °C, but the target compound's lower molecular weight and different hydrogen-bonding capacity may affect membrane permeability and non-specific binding in cellular assays—a factor explicitly noted by Olma et al. (2014), who observed high non-specific binding for mono-substituted quinoxalinediones in autoradiographic studies [2].

physicochemical properties solubility molecular weight

Alternative Target Engagement: Quinoxaline-2,3-dione Scaffold as D-Amino Acid Oxidase (DAAO) Inhibitor with IC₅₀ Range 0.6–15 µM

Beyond ionotropic glutamate receptors, the quinoxaline-2,3-dione scaffold—including the core structure of the target compound—has been systematically evaluated for inhibition of D-amino acid oxidase (DAAO), an enzyme implicated in chronic pain and schizophrenia. Xie et al. (2014) synthesized and tested a family of quinoxaline-2,3-diones, reporting DAAO IC₅₀ values ranging from 0.6 to 15 µM in vitro [1]. The unsubstituted parent quinoxaline-2,3-dione itself exhibited an IC₅₀ of 33.1 µM against porcine DAAO, indicating that the 6-cyano substituent on the target compound may enhance potency into the low-micromolar range, though the specific IC₅₀ for the 6-cyano derivative was not individually reported in the published dataset [1]. In contrast, CNQX and DNQX are primarily characterized as iGluR antagonists, and their DAAO inhibitory profiles have not been comparably established, suggesting the target compound may occupy a distinct, less explored biological activity space relevant for non-CNS applications [1].

D-amino acid oxidase DAAO inhibition quinoxaline-2,3-dione

pH-Dependent Receptor Binding: Deprotonation Requirement at Physiological pH Affects Mono- vs. Di-Substituted Quinoxalinediones Differentially

Quinoxalinedione binding to iGluRs is strongly pH-dependent, with the monoanionic (deprotonated) form exhibiting >100-fold higher affinity than the neutral form [1]. Dudić et al. (2019) demonstrated that deprotonation of DNQX and CNQX occurs close to physiological pH due to lactam–lactim tautomerization of the quinoxalinedione scaffold, and that this deprotonation is a key electrostatic requirement for interaction with a conserved arginine residue in the iGluR binding pocket [1]. Although the target compound (mono-substituted 6-cyano derivative) was not explicitly studied in this work, the reduced electron-withdrawing capacity from having only one substituent (versus two in CNQX/DNQX) is predicted to shift its pKa, potentially altering the fraction of the active monoanionic species present at physiological pH 7.4 and thereby contributing to its observed lower affinity [1]. This physicochemical nuance means that buffer pH selection during assay preparation can differentially affect the apparent potency of mono- vs. di-substituted quinoxalinediones.

pH-dependent binding quinoxalinedione deprotonation ionotropic glutamate receptor

Evidence-Backed Application Scenarios for 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile in Scientific Research and Industrial Procurement


Medicinal Chemistry SAR Campaigns Requiring Late-Stage 7-Position Diversification of the Quinoxaline-2,3-dione Scaffold

When a medicinal chemistry program aims to explore structure–activity relationships at the 7-position of the quinoxaline-2,3-dione core, the target compound is the optimal starting material. Its vacant 7-position permits regioselective nitration, halogenation, or other electrophilic substitutions to generate diverse analog libraries from a single purchased intermediate, whereas CNQX and DNQX arrive with the 7-position already occupied and cannot be further diversified without de novo synthesis . The 6-cyano group pre-installed in the target compound is the same substituent found in the high-affinity lead CNQX, meaning SAR at C-7 can be explored while holding the optimal C-6 substituent constant .

Radioligand Development Requiring a Mono-Substituted Scaffold with Modest Affinity for AMPA Receptor Imaging Studies

For positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radioligand development targeting AMPA receptors, the target compound's 1.4–5 µM affinity range, combined with the synthetic accessibility of its 7-position for ¹⁸F or ¹¹C radiolabeling, provides a defined starting point distinct from CNQX . Olma et al. (2014) explicitly evaluated mono-substituted quinoxalinediones as radioligand leads because their moderate affinity can be advantageous for reversible binding kinetics in imaging applications, whereas the higher affinity of CNQX and DNQX may result in slower washout and reduced specific-to-non-specific binding ratios . However, procurement decisions must weigh this potential advantage against the documented higher non-specific binding of mono-substituted derivatives .

D-Amino Acid Oxidase (DAAO) Inhibitor Screening and Probe Development Using the Quinoxaline-2,3-dione Scaffold

Research groups investigating DAAO as a therapeutic target for chronic pain or schizophrenia can utilize the target compound as a scaffold for inhibitor development, supported by the Xie et al. (2014) demonstration that substituted quinoxaline-2,3-diones achieve DAAO IC₅₀ values as low as 0.6 µM . The target compound's 6-cyano substituent is expected to enhance DAAO potency relative to the unsubstituted parent (IC₅₀ = 33.1 µM), and the free 7-position allows further optimization. Critically, CNQX and DNQX are not validated DAAO inhibitors and carry confounding iGluR antagonism that would complicate target deconvolution in cellular assays, making the target compound a cleaner chemical probe for DAAO-focused studies .

In-House Synthesis of CNQX from a Storable, Single-Step Precursor for Laboratories Requiring On-Demand Access to Both Mono- and Di-Substituted Quinoxalinediones

Laboratories that require both CNQX and its des-nitro analog for comparative pharmacological studies can reduce procurement complexity and cost by purchasing the target compound as a common precursor. A single nitration step converts the target compound to CNQX with regioselective introduction of the 7-nitro group . This strategy eliminates the need to maintain separate inventories of CNQX (CAS 115066-14-3) and the des-nitro compound (CAS 61875-40-9), and it enables preparation of fresh CNQX on demand, mitigating batch-to-batch variability and degradation concerns associated with long-term storage of nitroaromatic compounds .

Quote Request

Request a Quote for 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.